molecular formula C21H24N4O2S B2947515 2-[4-(环己基氨基)喹唑啉-2-基]硫代基-N-(呋喃-2-基甲基)乙酰胺 CAS No. 688355-11-5

2-[4-(环己基氨基)喹唑啉-2-基]硫代基-N-(呋喃-2-基甲基)乙酰胺

货号 B2947515
CAS 编号: 688355-11-5
分子量: 396.51
InChI 键: NSMGCHRKVHKSEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups including a quinazolin-2-yl group, a sulfanyl group, and an acetamide group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization . The starting materials could include a quinazoline derivative, a cyclohexylamine, and a furan derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinazolin-2-yl group would likely contribute to the aromaticity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of aromaticity, the presence of polar functional groups, and the steric hindrance caused by the cyclohexyl group .

科学研究应用

组胺受体的发现和优化

已识别和优化了喹唑啉衍生物对组胺 H4 受体 (H4R) 的亲和力,从而发现了具有潜在治疗益处的化合物。这些发现表明喹唑啉化合物作为新型双重作用 H1R/H4R 配体,表明对炎症性疾病具有额外的治疗价值 (Smits 等人,2008 年)

结构和合成研究

研究集中在喹唑啉酮衍生物的合成和表征上,探索它们的结构方面和作为肽模拟物构建块的潜力。这些研究突出了喹唑啉化合物在合成用于各种应用的新型化学结构方面的多功能性 (Marinko 等人,2000 年)

抗癌和抗菌活性

几项研究合成了具有显着抗癌和抗菌活性的新型喹唑啉衍生物。这些化合物表现出作为针对各种癌细胞系和微生物的治疗剂的潜力,展示了喹唑啉衍生物在药物化学中的广泛适用性 (Berest 等人,2011 年)

分子对接和光动力学研究

喹唑啉酮化合物已对其与 DNA 的结合亲和力和在紫外线照射下的光破坏特性进行了评估。这些研究提供了有关喹唑啉衍生物在光化学和光动力疗法中的潜在用途的见解,为新型治疗剂的开发提供了新途径 (Mikra 等人,2022 年)

未来方向

Future research could focus on synthesizing this compound and studying its physical and chemical properties. It could also be interesting to investigate its potential biological activities, given the known activities of similar quinazoline derivatives .

属性

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-19(22-13-16-9-6-12-27-16)14-28-21-24-18-11-5-4-10-17(18)20(25-21)23-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGCHRKVHKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。